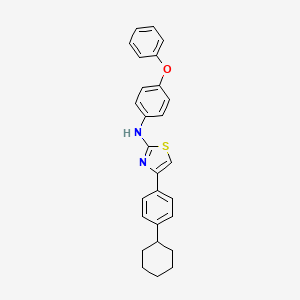
4-(4-cyclohexylphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-cyclohexylphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine is a chemical compound with the molecular formula C13H16N2S. It belongs to the class of organic compounds known as thiazoles, which contain a five-membered ring with a sulfur atom and a nitrogen atom. This compound exhibits interesting properties due to its unique structure, making it relevant for various applications.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of 4-(4-cyclohexylphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine. One common method involves the reaction of 4-cyclohexylbenzaldehyde with 4-methylaniline to form the corresponding imine. Subsequent cyclization with thioamide reagents leads to the formation of the thiazole ring. The overall synthetic pathway can be summarized as follows:
Formation of Imines:
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. These methods may vary depending on the manufacturer and specific application.
Chemical Reactions Analysis
4-(4-cyclohexylphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions:
Oxidation: It can be oxidized under suitable conditions.
Reduction: Reduction reactions may lead to the formation of corresponding amines.
Substitution: The compound can participate in substitution reactions.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
4-(4-cyclohexylphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine finds applications in:
Medicinal Chemistry: It may serve as a scaffold for designing potential drug candidates due to its structural features.
Biological Studies: Researchers explore its interactions with biological targets.
Industry: It can be used in the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
4-(4-cyclohexylphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine can be compared with related compounds such as Dicyclohexylmethane 4,4’-Diisocyanate . Highlighting its uniqueness involves considering its distinct structure and reactivity compared to other thiazoles.
Remember that further studies and investigations are essential to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C22H24N2S |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
4-(4-cyclohexylphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C22H24N2S/c1-16-7-13-20(14-8-16)23-22-24-21(15-25-22)19-11-9-18(10-12-19)17-5-3-2-4-6-17/h7-15,17H,2-6H2,1H3,(H,23,24) |
InChI Key |
XOLBAQJPFPGANJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-{Benzene-1,4-diylbis[(2-oxoethane-2,1-diyl)sulfanediyl]}bis(6-butylpyridine-3-carbonitrile)](/img/structure/B11518595.png)
![Tert-butyl 4-(4-chlorophenyl)-6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11518599.png)

![[Ethane-1,2-diylbis(iminopropane-2,2-diyl)]bis(phosphonic acid)](/img/structure/B11518612.png)
![ethyl 5-hydroxy-2-methyl-1-[2-(2,4,6-trimethylphenoxy)ethyl]-1H-benzo[g]indole-3-carboxylate](/img/structure/B11518622.png)
![3-methoxy-N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B11518628.png)
![(5E)-1-(3-methoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione](/img/structure/B11518636.png)
![2-[(3-{[2-(4-Bromoanilino)-2-oxoethyl]sulfanyl}-4-cyano-5-isothiazolyl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B11518644.png)
![ethyl 2-({(2Z)-2-cyano-3-[4-(pentyloxy)phenyl]prop-2-enoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11518645.png)

![N-[5-hydroxy-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B11518653.png)

![6-(2-heptadecylhydrazinylidene)-6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione](/img/structure/B11518668.png)
![(2Z)-2-{[5-(5-chloro-2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11518693.png)
